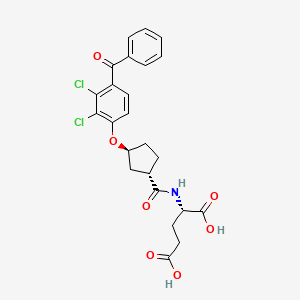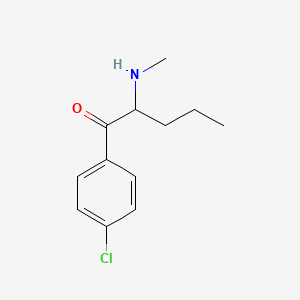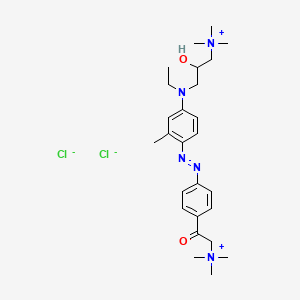
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride involves multiple steps. The process typically starts with the preparation of the core benzeneethanaminium structure, followed by the introduction of the azo group and other substituents. Common reagents used in these reactions include ethylamine, trimethylamine, and various azo compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while reduction typically produces amines.
Scientific Research Applications
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for certain conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanaminium derivatives: Compounds with similar core structures but different substituents.
Azo compounds: Compounds containing the azo group (-N=N-) with various functional groups attached.
Trimethylammonium compounds: Compounds containing the trimethylammonium group with different core structures.
Uniqueness
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, dichloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
80010-52-2 |
|---|---|
Molecular Formula |
C26H41Cl2N5O2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[2-[4-[[4-[ethyl-[2-hydroxy-3-(trimethylazaniumyl)propyl]amino]-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C26H41N5O2.2ClH/c1-9-29(17-24(32)18-30(3,4)5)23-14-15-25(20(2)16-23)28-27-22-12-10-21(11-13-22)26(33)19-31(6,7)8;;/h10-16,24,32H,9,17-19H2,1-8H3;2*1H/q+2;;/p-2 |
InChI Key |
AVLAOHFGCNFBJL-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC(C[N+](C)(C)C)O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


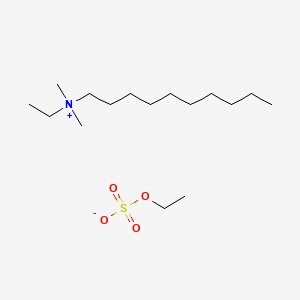
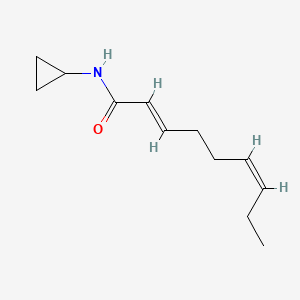
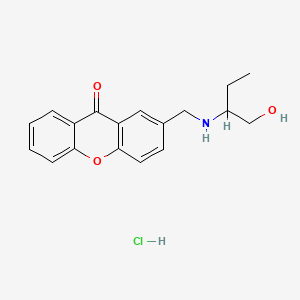

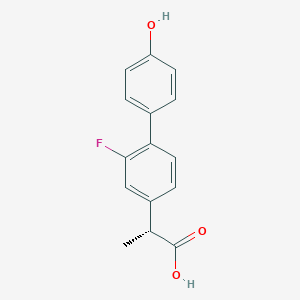
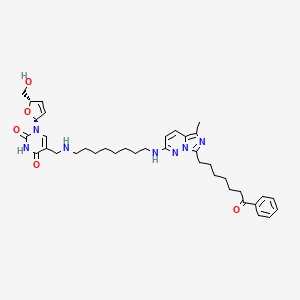
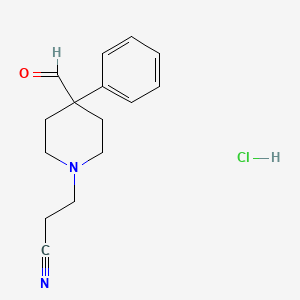

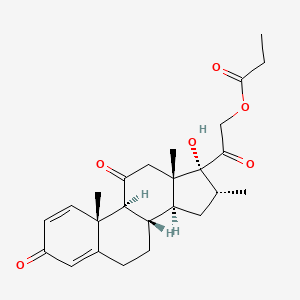
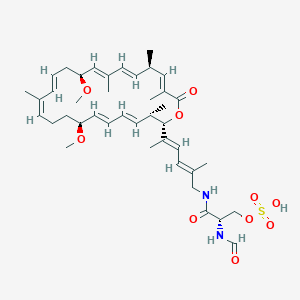

![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
